2-(3-Cyanophenyl)thiazole-4-carboxylic acid
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Overview
Description
2-(3-Cyanophenyl)thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a 3-cyanophenyl group and a carboxylic acid group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for 2-(3-Cyanophenyl)thiazole-4-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyanophenyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-(3-Cyanophenyl)thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(3-Cyanophenyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring’s aromaticity and the presence of functional groups like the nitrile and carboxylic acid contribute to its reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Anhydrofuranosyl)thiazole-4-carboxamide: Known for its antiviral properties.
2,4-Disubstituted thiazoles: Exhibits antimicrobial and antifungal activities
Uniqueness
2-(3-Cyanophenyl)thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a 3-cyanophenyl group and a carboxylic acid group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H6N2O2S |
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Molecular Weight |
230.24 g/mol |
IUPAC Name |
2-(3-cyanophenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H6N2O2S/c12-5-7-2-1-3-8(4-7)10-13-9(6-16-10)11(14)15/h1-4,6H,(H,14,15) |
InChI Key |
PAPHOPWPRWXXAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=CS2)C(=O)O)C#N |
Origin of Product |
United States |
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